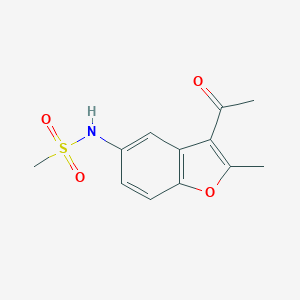
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide, also known as AMBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMBS belongs to the class of benzofuran derivatives and has been synthesized using various methods.
科学的研究の応用
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has the ability to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. It has also been shown to protect neurons against oxidative stress and inflammation, making it a potential candidate for neurodegenerative disease treatment. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
作用機序
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide is not fully understood, but it is believed to work by inhibiting various cellular pathways. Studies have shown that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide can induce apoptosis by activating caspase enzymes and reducing the expression of anti-apoptotic proteins. It can also inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been found to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and inflammatory cytokines.
Biochemical and Physiological Effects
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been found to have various biochemical and physiological effects, including reducing the expression of oncogenes and increasing the expression of tumor suppressor genes. It has also been shown to reduce the production of ROS and inflammatory cytokines, which can lead to a reduction in oxidative stress and inflammation. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been found to inhibit angiogenesis, which can reduce tumor growth and metastasis.
実験室実験の利点と制限
One advantage of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide in lab experiments is its potential therapeutic applications in various fields. It has been found to have anti-cancer, neuroprotective, and anti-inflammatory effects, making it a potential candidate for drug development. However, one limitation of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide. One area of interest is its potential use in combination therapy with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide and its potential side effects.
合成法
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide can be synthesized using different methods, including the reaction of 2-methyl-3-acetylfuran with methanesulfonyl chloride in the presence of a base or by the reaction of 2-methyl-3-acetylfuran with methanesulfonic acid in the presence of a catalyst. The final product is obtained after purification and isolation.
特性
分子式 |
C12H13NO4S |
|---|---|
分子量 |
267.3 g/mol |
IUPAC名 |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide |
InChI |
InChI=1S/C12H13NO4S/c1-7(14)12-8(2)17-11-5-4-9(6-10(11)12)13-18(3,15)16/h4-6,13H,1-3H3 |
InChIキー |
JVGREAJAHXLZOK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C |
正規SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
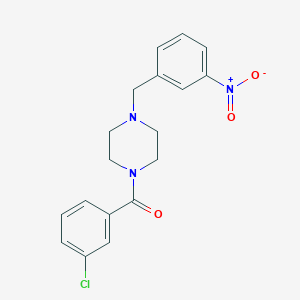
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)

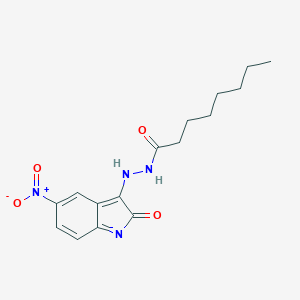
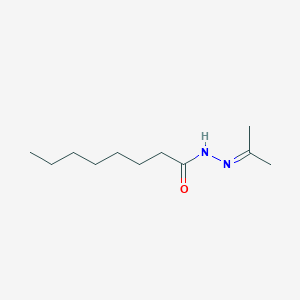
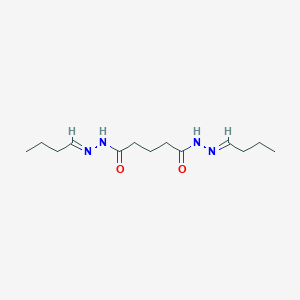
![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
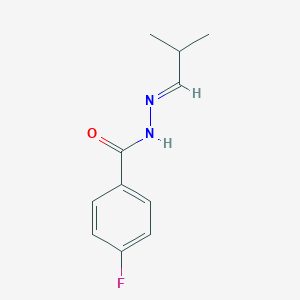
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)
![3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229629.png)